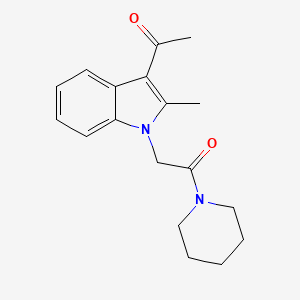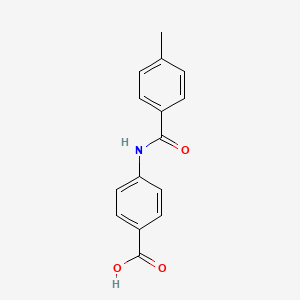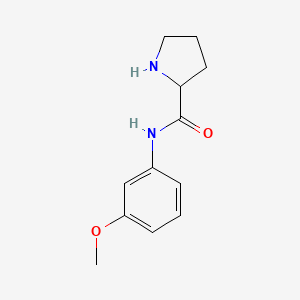![molecular formula C21H28ClNO3 B12489611 2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12489611.png)
2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Methyl[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate typically involves multiple steps:
Formation of the tricyclic core: The tricyclic structure is synthesized through a series of cyclization reactions, often starting from simpler bicyclic precursors.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the amino group with 4-chlorophenoxyacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique tricyclic structure lends itself to applications in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. Pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl acetate
- 2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-bromophenoxy)acetate
Uniqueness
The presence of the 4-chlorophenoxy group in 2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may result in different pharmacological or material properties compared to its analogs.
Propiedades
Fórmula molecular |
C21H28ClNO3 |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
2-[1-adamantyl(methyl)amino]ethyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C21H28ClNO3/c1-23(21-11-15-8-16(12-21)10-17(9-15)13-21)6-7-25-20(24)14-26-19-4-2-18(22)3-5-19/h2-5,15-17H,6-14H2,1H3 |
Clave InChI |
AJFATWSSGIGXOX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)COC1=CC=C(C=C1)Cl)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12489529.png)
![9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12489537.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B12489546.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12489551.png)
![4-{[2-(4-Bromophenyl)-1,3-benzoxazol-6-yl]carbamoyl}phenyl acetate](/img/structure/B12489554.png)
![N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B12489558.png)



![3-butoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12489589.png)
![1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489606.png)
![(3s,5s,7s)-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B12489610.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B12489613.png)

